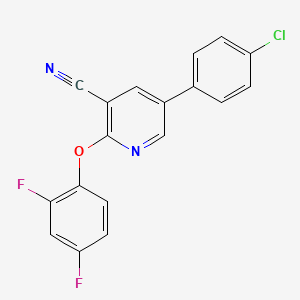
5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H9ClF2N2O and its molecular weight is 342.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a chlorophenyl group, a difluorophenoxy group, and a carbonitrile group. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridine Ring : Condensation reactions using 2,4-difluorophenol and 4-chlorobenzaldehyde.
- Substitution Reactions : Introduction of the carbonitrile group via cyanation using sodium or potassium cyanide under controlled conditions.
Antiproliferative Effects
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating similar fluorinated pyridines showed promising results against breast, colon, and lung cancer cell lines, indicating that modifications in the chemical structure can enhance biological efficacy .
Anti-inflammatory Properties
A related compound, CDMPO (which shares structural similarities), was studied for its anti-inflammatory effects in microglial cells. It inhibited nitric oxide production and reduced the release of pro-inflammatory cytokines in LPS-stimulated microglia. This suggests that the compound may have neuroprotective properties beneficial for conditions like Parkinson's disease .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors that modulate cellular signaling pathways related to inflammation and proliferation.
- Signal Transduction Pathways : Research indicates potential involvement in pathways such as NF-κB and MAPK signaling, which are crucial for cellular responses to stress and inflammation .
Case Studies and Experimental Data
The following table summarizes key findings from various studies on related compounds:
特性
IUPAC Name |
5-(4-chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF2N2O/c19-14-3-1-11(2-4-14)13-7-12(9-22)18(23-10-13)24-17-6-5-15(20)8-16(17)21/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSGVEJGPDMGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)OC3=C(C=C(C=C3)F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














